1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of compounds like “1-Allyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The molecule has a molecular formula of C18H23N3O2 and a molecular weight of 313.401. More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis and Amino Acid Analogues Research has shown efficient methods for the synthesis of Nα-urethane-protected β- and γ-amino acids using related compounds, demonstrating the versatility of pyrrolidine diones in synthesizing amino acid analogues with high yields and purity in a "one-pot" procedure (Cal et al., 2012).
Pyrrolidine Diones in Organic Synthesis Studies on pyrrolidine-2,3-diones have explored their role in the synthesis of N-protected pyrrolidine diones, highlighting their utility in organic synthesis (Sundberg et al., 1986).
Medicinal Chemistry and Drug Design
Anticonvulsant Activity Pyrrolidine dione derivatives have been investigated for their potential as anticonvulsant agents, with studies revealing certain compounds displaying beneficial protective indexes compared to well-known antiepileptic drugs. This indicates the compound's potential in the development of new anticonvulsant medications (Rybka et al., 2017).
Anticancer Activity Research on piperazine-2,6-dione derivatives, related to pyrrolidine diones, has shown some compounds exhibit good anticancer activity against various cancer cell lines, suggesting a potential avenue for cancer treatment research (Kumar et al., 2013).
Anti-inflammatory and Antioxidant Properties A study on 4-(pyrrolidine-2,5-dione-1-yl)phenol has highlighted its high anti-inflammatory activity and significant anticancer inhibition, indicating the chemical framework's potential in developing new drugs with anti-inflammatory and anticancer properties (Zulfiqar et al., 2021).
Mechanism of Action
Mode of Action
It’s known that the compound is a functionalized cereblon ligand for the development of thalidomide-based protacs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
It’s known that pyrrolidine-2,5-dione is a versatile scaffold used in drug discovery .
Result of Action
It’s known that the compound is amenable for linker attachment via reductive amination, and is a basic building block for making protein degrader library .
Action Environment
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The pyrrolidine ring, a key component of this molecule, is a significant area of interest in drug discovery . Future research may focus on exploring the pharmacophore space of the pyrrolidine ring, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(4-piperidin-1-ylanilino)-1-prop-2-enylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-10-21-17(22)13-16(18(21)23)19-14-6-8-15(9-7-14)20-11-4-3-5-12-20/h2,6-9,16,19H,1,3-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUDDCGGMQZHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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